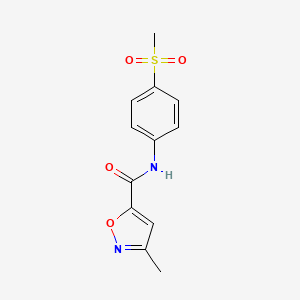

3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

3-methyl-N-(4-methylsulfonylphenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-8-7-11(18-14-8)12(15)13-9-3-5-10(6-4-9)19(2,16)17/h3-7H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRHSWFJHVXELG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between nitrile oxides and alkynes. This reaction is often catalyzed by transition metals or conducted under thermal conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base such as sodium hydride.

Attachment of the Methylsulfonylphenyl Group: This step involves the sulfonylation of the phenyl ring, which can be achieved using reagents like methylsulfonyl chloride in the presence of a base.

Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cycloaddition step, employing more efficient catalysts, and optimizing reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds similar to 3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide exhibit significant biological activities, particularly in:

- Anticancer Activity: Isoxazole derivatives have shown promise in inhibiting tumor growth while sparing immune system cells, thus reducing common side effects associated with traditional cancer therapies. For instance, studies demonstrate that certain isoxazole derivatives can inhibit various cancer cell lines without impairing lymphocyte proliferation at lower concentrations .

- Anti-inflammatory Effects: The compound's structural features may also confer anti-inflammatory properties, making it relevant for treating conditions characterized by excessive inflammation.

Anticancer Studies

A notable study explored the anticancer properties of isoxazole derivatives, including 3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide. The findings indicated:

- Inhibition Rates: Compounds demonstrated percent growth inhibitions (PGIs) ranging from 51% to over 86% against various cancer cell lines such as SNB-19 and OVCAR-8 .

- Mechanism of Action: Molecular docking simulations suggested effective binding affinities to targets involved in cancer pathways, revealing potential mechanisms behind their anticancer effects .

Mecanismo De Acción

The mechanism of action of 3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-4-carboxamide: Similar structure but with the carboxamide group at a different position.

3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonylphenyl group enhances its solubility and reactivity, while the carboxamide group provides potential sites for hydrogen bonding and interaction with biological targets.

Actividad Biológica

3-Methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

1. Chemical Structure and Properties

The compound is characterized by an isoxazole ring, which contributes to its biological activity. The presence of a methylsulfonyl group enhances its solubility and interaction with biological targets. The molecular formula is CHNOS, indicating the presence of nitrogen and sulfur, which are crucial for its pharmacological properties.

2.1 Enzyme Inhibition

Research indicates that 3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, leading to reduced inflammation. This mechanism is critical for its potential use in treating inflammatory diseases.

2.2 Modulation of Signaling Pathways

The compound also influences cellular signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which plays a key role in regulating immune responses and inflammation. This inhibition can lead to decreased expression of pro-inflammatory cytokines.

3.1 Anti-inflammatory Effects

In laboratory studies, 3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide demonstrated significant anti-inflammatory properties. In animal models, low doses resulted in marked reductions in inflammation with minimal adverse effects.

3.2 Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . For instance, compounds with similar structures have shown antitumor activity without impairing the immune system, making them promising candidates for cancer therapy .

3.3 Antimicrobial Activity

Emerging research highlights the antimicrobial potential of this compound against various bacterial strains. It exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a broad-spectrum antimicrobial agent .

4. Pharmacokinetics and Metabolism

The pharmacokinetic profile of 3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide indicates favorable absorption and distribution characteristics. Studies show that it is primarily metabolized by liver enzymes, including cytochrome P450, which convert it into various metabolites that may also possess biological activity.

5. Case Studies and Research Findings

6. Conclusion

3-Methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide exhibits a range of biological activities that make it a valuable candidate for further research in medicinal chemistry. Its mechanisms of action include enzyme inhibition and modulation of critical signaling pathways, contributing to its anti-inflammatory, anticancer, and antimicrobial properties. Continued investigation into its pharmacokinetics and therapeutic applications may yield significant advancements in drug development.

This compound represents a promising lead for future studies aimed at addressing various health challenges related to inflammation and cancer while also exploring its potential as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-5-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via coupling reactions between isoxazole-5-carboxylic acid derivatives and substituted anilines. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC for amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 20–30% compared to traditional methods .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolates (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure and purity?

- Methodological Answer :

- 1H/13C NMR : Assign signals for methylsulfonyl (δ ~3.3 ppm for CH3SO2) and isoxazole protons (δ ~6.5–7.5 ppm). Use DMSO-d6 as a solvent for solubility .

- HRMS (ESI-TOF) : Confirm molecular ion [M+H]+ with <2 ppm error .

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases .

- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1150–1300 cm⁻¹) stretches .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Mitochondrial assays : Use isolated mouse liver mitochondria to evaluate effects on membrane potential (Rh123 fluorescence) or calcium retention (Calcium Green-5N) .

- Enzyme inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for target binding?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., methylsulfonyl to trifluoromethyl, isoxazole to oxazole) .

- Biological testing : Compare IC50 values across analogs in target-specific assays (e.g., kinase inhibition).

- Data analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .

Example Table :

| Compound Modification | IC50 (Kinase X) | logP | Notes |

|---|---|---|---|

| Parent compound | 50 nM | 2.1 | Baseline activity |

| Trifluoromethyl substitution | 12 nM | 2.8 | Enhanced hydrophobic binding |

| Oxazole replacement | >1 µM | 1.9 | Loss of H-bonding with target |

Q. What strategies resolve discrepancies in biological activity data across different assay conditions?

- Methodological Answer :

- Assay standardization : Control variables like mitochondrial purity (e.g., exclude lysosomal contaminants via differential centrifugation) .

- Solubility adjustments : Use DMSO concentrations ≤1% to avoid solvent toxicity; confirm compound stability via LC-MS .

- Orthogonal assays : Validate mitochondrial effects with Seahorse XF analyzers and isolated zebrafish models .

Q. What computational methods predict binding modes with potential therapeutic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu903 in EGFR) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

- Free energy calculations : Apply MM-PBSA to rank analogs by predicted ΔG binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.